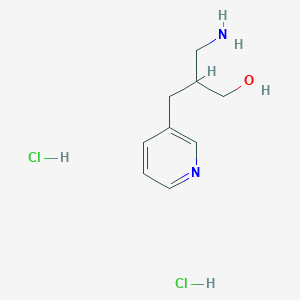
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been widely used in various fields, including medicine, agriculture, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring would have various substituents attached, including a chlorine atom, an amine group, and a pentafluoroethyl group .Chemical Reactions Analysis
Triazine compounds are known to participate in a variety of chemical reactions, often involving the substitution of the groups attached to the triazine ring . The specific reactions that “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” would undergo are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Anticancer Research
The triazine scaffold is a common feature in many anticancer agents. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” can be utilized in the synthesis of novel compounds that target various cancer pathways. For instance, triazine derivatives have been shown to inhibit tyrosine kinase, which is crucial in cell signal transduction and implicated in many types of cancers .
Antimicrobial and Antifungal Agents
Triazine compounds exhibit significant antimicrobial and antifungal activities. The chloro and pentafluoroethyl groups in “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” may enhance these properties, making it a valuable intermediate for developing new drugs to combat resistant strains of bacteria and fungi .
Agricultural Chemicals
In the agricultural sector, triazine derivatives are used to create herbicides and pesticides. The structural versatility of “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” allows for the development of compounds that can selectively target and control pest populations without harming crops or the environment .
Material Science
The unique electronic properties of triazines make them suitable for use in material science, particularly in the creation of novel polymers and coatings. The pentafluoroethyl group in the molecule could confer additional properties such as resistance to heat and chemical degradation .
Antiviral Research
Triazine derivatives have been explored for their antiviral properties, including the potential to inhibit HIV replication. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could serve as a precursor in the synthesis of compounds that target specific proteins or enzymes necessary for viral replication .
Neurological Disorders
Some triazine derivatives have shown promise in the treatment of neurological disorders. The compound could be modified to interact with receptors or enzymes in the brain, potentially leading to new treatments for conditions such as Alzheimer’s disease and epilepsy .
Zukünftige Richtungen
The future research directions for this compound would depend on its properties and potential applications. Given the wide range of uses for triazine compounds, “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could potentially be explored for use in various fields, including medicine, agriculture, and materials science .
Eigenschaften
IUPAC Name |
4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIJHUZGHFZFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


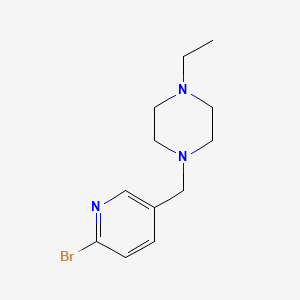
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
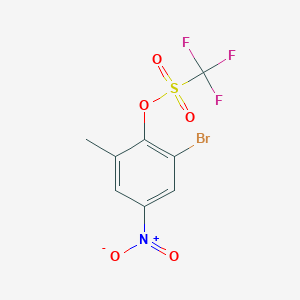
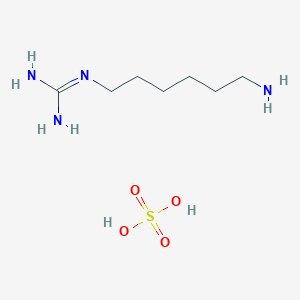
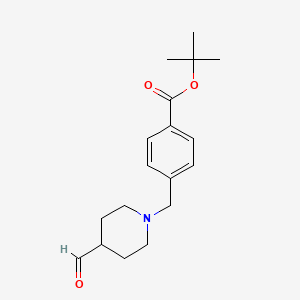
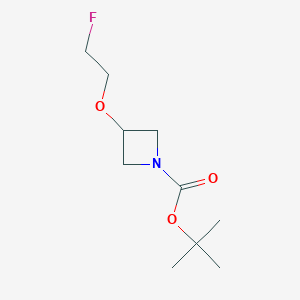
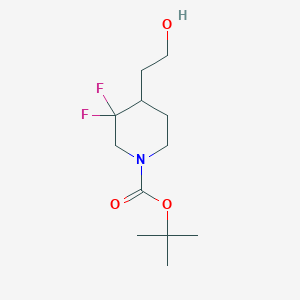
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

